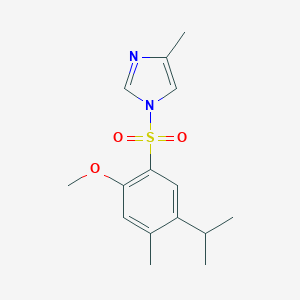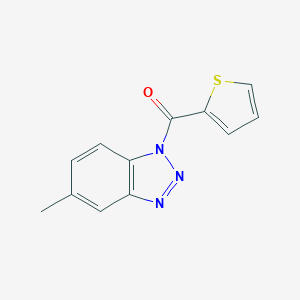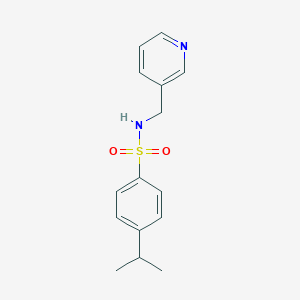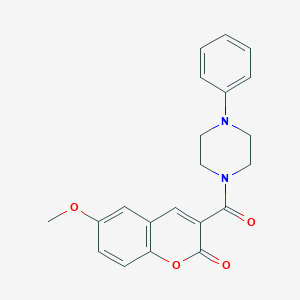
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been found to possess interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood. However, it is believed that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have a number of biochemical and physiological effects. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to reduce the levels of certain inflammatory cytokines, which play a role in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. One area of research is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. Another area of research is the investigation of the mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which could provide insights into its potential applications in medicine. Additionally, further studies are needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-pyridinylamine with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been extensively studied for its potential applications in various areas of medicine. One of the most significant applications of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is in the treatment of cancer. Studies have shown that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Produktname |
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
Molekularformel |
C10H15N3O2S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
N-(4-methylpyridin-2-yl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c1-9-4-5-11-10(8-9)12-16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
CENQLIOOBDWFLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
Kanonische SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)




![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)
